molecular formula C5H11NO5S B1229597 Tauropine CAS No. 33497-79-9

Tauropine

Cat. No.: B1229597
CAS No.: 33497-79-9
M. Wt: 197.21 g/mol
InChI Key: VHYQDLYSULDZSO-SCSAIBSYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tauropine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reductive agents such as sodium borohydride can be used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products:

Biological Activity

Tauropine, a non-proteinogenic amino acid derivative, is primarily known for its role in the anaerobic metabolism of certain marine organisms, particularly in the context of hypoxia. It is synthesized through the action of this compound dehydrogenase (TaDH), which catalyzes the reduction of pyruvate using taurine as a substrate alongside NADH. This article explores the biological activity of this compound, focusing on its enzymatic properties, physiological roles, and implications in metabolic processes.

Enzymatic Properties of this compound Dehydrogenase

This compound dehydrogenase is a key enzyme that facilitates the conversion of pyruvate and taurine into this compound. The enzyme has been purified from the shell adductor muscle of the ormer (Haliotis lamellosa), revealing several important characteristics:

  • Molecular Weight : The enzyme exhibits a relative molecular mass of approximately 38,000 Da when assessed by gel filtration and 42,000 Da via SDS-PAGE.
  • Substrate Specificity : The preferred substrates for TaDH are this compound and pyruvate, with alanine being a less effective alternative substrate.
  • Kinetic Parameters : The apparent Km values for NADH, pyruvate, and taurine are 0.022 mM, 0.64 mM, and 64.7 mM respectively at pH 7.0. Product inhibition studies indicate that both NAD+ and this compound inhibit the forward reaction, with NAD+ acting as a competitive inhibitor .

Physiological Role

The physiological significance of this compound and its dehydrogenase has been extensively studied in various organisms under anaerobic conditions. In marine species like Haliotis lamellosa, this compound serves as an important metabolic intermediate during periods of low oxygen availability.

  • Metabolic Pathway : During anaerobiosis, organisms utilize this compound to regenerate NAD+, which is crucial for maintaining glycolytic flux and energy production.
  • Hypoxia Response : Research indicates that genes related to this compound metabolism are upregulated in response to hypoxic conditions, suggesting a protective role against oxidative stress .

Case Studies and Research Findings

Several studies have documented the effects of this compound in different biological contexts:

  • Marine Organisms : A study on deep-sea corals revealed that this compound dehydrogenase expression is significantly increased under hypoxic conditions, indicating its role in redox balance and energy metabolism during stress .
  • Toxicology Studies : Investigations into the interactions between environmental toxins and this compound metabolism have shown that exposure to certain pollutants can alter the expression of genes involved in this compound synthesis, affecting overall metabolic health .
  • Comparative Studies : Research comparing different marine species has highlighted variations in this compound levels based on environmental oxygen availability, demonstrating its adaptive significance in diverse habitats .

Data Table: Kinetic Parameters of this compound Dehydrogenase

SubstrateApparent Km (mM)Specific Activity (units/mg)
NADH0.022 ± 0.003463
Pyruvate0.64 ± 0.07-
Taurine64.7 ± 5.4-

Properties

IUPAC Name

(2R)-2-(2-sulfoethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO5S/c1-4(5(7)8)6-2-3-12(9,10)11/h4,6H,2-3H2,1H3,(H,7,8)(H,9,10,11)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYQDLYSULDZSO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955123
Record name N-(2-Sulfoethyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33497-79-9
Record name Tauropine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33497-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tauropine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033497799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Sulfoethyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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